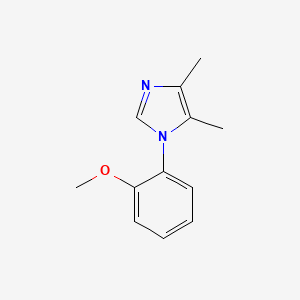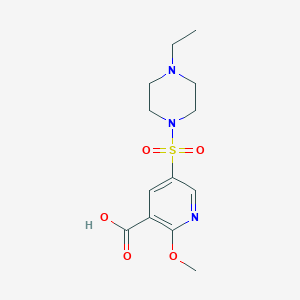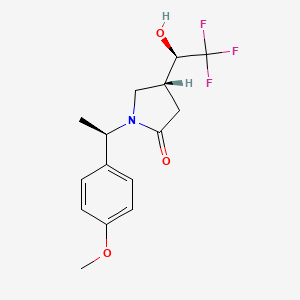
1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a pyridine ring, a piperazine ring, and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via reductive amination, where the pyridine derivative is reacted with an aldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Piperazine Ring: The piperazine ring can be formed through the cyclization of a diamine with a dihaloalkane.
Attachment of the Ethanone Group: The ethanone group can be introduced via acylation, where the piperazine derivative is reacted with an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form an imine or a nitrile.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)butanone: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness
1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H22N4O |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
1-[4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H22N4O/c1-10-8-13(11(2)15)9-16-14(10)18-6-4-17(5-7-18)12(3)19/h8-9,11H,4-7,15H2,1-3H3 |
Clé InChI |
XPHVNLPYOQUIHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)

![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)

![2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11790817.png)









